Bienvenue dans la boutique en ligne BenchChem!

1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Anticonvulsant Hydantoin SAR Fluorinated Analogs

Select this compound to leverage the para-fluorophenyl substitution pattern that confers prolonged pharmacodynamic duration—a critical advantage in sustained-release anticonvulsant discovery. The C5-methyl group introduces a stereogenic center, enabling enantioselective optimization of duration-potency balance as demonstrated in 5-HT7 receptor ligand series. Distinct from N3-aryl and C5,C5-diaryl hydantoins, this N1-aryl scaffold opens complementary chemical space for aldose reductase inhibition (ALR2) and other oxidoreductase targets validated by Pfizer’s imidazolidinedione patents. Procure the exact regioisomer—positional analogs cannot substitute without compromising intended SAR.

Molecular Formula C10H9FN2O2
Molecular Weight 208.192
CAS No. 1008930-80-0
Cat. No. B2960157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione
CAS1008930-80-0
Molecular FormulaC10H9FN2O2
Molecular Weight208.192
Structural Identifiers
SMILESCC1C(=O)NC(=O)N1C2=CC=C(C=C2)F
InChIInChI=1S/C10H9FN2O2/c1-6-9(14)12-10(15)13(6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,14,15)
InChIKeyROVJZYRAYUJYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione Procurement Guide: Hydantoin Scaffold with 4-Fluorophenyl and 5-Methyl Substitution


1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (CAS 1008930-80-0) is a fluorinated heterocyclic compound belonging to the hydantoin (imidazolidine-2,4-dione) class [1]. It features a five-membered imidazolidine-2,4-dione core with a 4-fluorophenyl substituent at the N1 position and a methyl group at the C5 position [2]. The compound has a molecular weight of 208.19 g/mol, molecular formula C10H9FN2O2, and a computed XLogP3-AA value of 1.2, indicating moderate lipophilicity [3]. This scaffold is recognized in medicinal chemistry as a privileged structure, with hydantoin derivatives exhibiting a broad spectrum of pharmacological activities including anticonvulsant, antiarrhythmic, antiparasitic, and aldose reductase inhibitory effects . The compound is commercially available from multiple chemical suppliers with typical purity specifications of ≥95% , positioned as a research chemical for early discovery and further manufacturing applications .

Why Generic Hydantoin Substitution Fails: Structural Specificity Determines Biological Profile for 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione


Hydantoin derivatives cannot be treated as interchangeable analogs because minor structural modifications produce substantial changes in pharmacological profile. For this compound class, substitution position on the phenyl ring (ortho, meta, or para-fluorophenyl) and the nature of the substituent at the C5 position directly influence receptor binding affinity, metabolic stability, and duration of action [1]. In fluorinated phenytoin analogs, the para-fluorophenyl substitution pattern yielded active anticonvulsant compounds, whereas the same class of compounds exhibits a consistent pattern: fluorinated hydantoins demonstrate drastically reduced potency but extremely prolonged duration of action compared to their non-fluorinated parent compounds [2]. Furthermore, within the 5-HT7 receptor ligand series containing the 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione core, stereochemistry and N3-substitution patterns critically modulate drug-likeness parameters including permeability, metabolic stability, and safety profiles [3]. Substituting a generic hydantoin for this specific 1-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione compound would therefore alter the intended structure-activity relationship (SAR) outcomes, compromising both target engagement and ADME properties in any research or development program where this precise substitution pattern is required [4].

Quantitative Differentiation Evidence: 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione vs. Structural Analogs


Para-Fluorophenyl Substitution Confers Extended Duration of Anticonvulsant Action vs. Non-Fluorinated Parent Hydantoin

Fluorinated phenytoin (hydantoin) analogs containing the para-fluorophenyl moiety, including 5-(4-fluorophenyl)-5-phenylhydantoin and 5,5-bis(4-fluorophenyl)hydantoin, demonstrated activity in the maximal electroshock seizure (MES) assay while exhibiting an extremely long duration of action relative to the non-fluorinated parent compound phenytoin [1]. The para-fluorophenyl substitution pattern was among the active configurations identified in this study, whereas the compounds were much less potent than phenytoin, establishing a clear differentiation: fluorination trades acute potency for sustained pharmacological effect [2].

Anticonvulsant Hydantoin SAR Fluorinated Analogs Maximal Electroshock Seizure Duration of Action

Distinct Physicochemical Profile: Computed XLogP3-AA and Hydrogen Bonding Capacity vs. Phenytoin and Bis-Fluorophenyl Analogs

1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione exhibits distinct physicochemical properties that differentiate it from both non-fluorinated and bis-fluorinated hydantoin analogs. The compound has a computed XLogP3-AA value of 1.2, a single hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond [1]. In comparison, phenytoin (5,5-diphenylhydantoin) has higher lipophilicity due to its two unsubstituted phenyl rings and different hydrogen bonding capacity, while 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione (pF-PHT) showed only slight variations in physicochemical properties relative to phenytoin that did not explain reported differences in drug activity and duration [2]. The mono-fluorophenyl, mono-methyl substitution pattern of the target compound produces a fundamentally different property profile: reduced aromatic bulk, altered lipophilicity, and distinct hydrogen bonding arrangement compared to both the bis-phenyl and bis-fluorophenyl analogs [3].

Lipophilicity XLogP3-AA Hydrogen Bonding Physicochemical Properties Drug-likeness

Regioisomeric Differentiation: Para-Fluorophenyl vs. Ortho-Fluorophenyl vs. Meta-Fluorophenyl Substitution Defines Pharmacological Outcome

Among fluorinated phenytoin analogs, the position of fluorine substitution on the phenyl ring determines anticonvulsant activity: 5-(4-fluorophenyl)-5-phenylhydantoin (para-fluoro) and 5-(3-fluorophenyl)-5-phenylhydantoin (meta-fluoro) were active in the maximal electroshock seizure assay, establishing that para- and meta-fluorophenyl substitution patterns yield pharmacologically active compounds in this class [1]. By contrast, ortho-fluorophenyl substitution produces distinct steric and electronic effects that alter receptor binding geometry and may result in different activity profiles [2]. The target compound, 1-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, contains the validated para-fluorophenyl substitution pattern, which is commercially available as distinct regioisomeric products: the 2-fluorophenyl (ortho) analog (CAS 7248-25-1) and the target 4-fluorophenyl (para) compound (CAS 1008930-80-0) are sold as separate catalog items with independent purity specifications . This regioisomeric distinction is not merely academic; procurement of the incorrect fluoro-positional isomer will alter the intended structure-activity relationship in any experimental context where fluorophenyl geometry matters [3].

Regioisomer Fluorophenyl Substitution Positional SAR Receptor Binding Anticonvulsant Activity

5-Methyl Substitution Enables Stereochemical Diversity vs. Non-Methylated Hydantoin Scaffolds

The presence of a methyl group at the C5 position introduces a chiral center in 1-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, generating stereoisomers that exhibit distinct pharmacodynamic and pharmacokinetic profiles. In the structurally related compound MF-8 (5-(4-fluorophenyl)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-methylimidazolidine-2,4-dione), all four stereoisomers were synthesized and evaluated, revealing stereospecific differences in 5-HT7 receptor binding and antidepressant activity [1]. This stereochemical dimension is absent in non-methylated hydantoin scaffolds such as phenytoin (5,5-diphenyl substitution creates a prochiral center but not a stereogenic center under normal conditions) or 5-(4-fluorophenyl)hydantoin lacking the C5-methyl group [2]. The target compound therefore provides a stereochemically defined scaffold suitable for chiral separation, enantioselective synthesis, or investigation of stereospecific target engagement, differentiating it from achiral or non-stereogenic hydantoin alternatives [3].

Chirality Stereoisomerism 5-Methyl Substitution 5-HT7 Receptor Stereospecific Pharmacology

N1-Aryl Substitution Pattern Enables Aldose Reductase Inhibitor SAR vs. N3-Substituted or Unsubstituted Hydantoins

The 1-(4-fluorophenyl) substitution pattern in the target compound positions the aryl group at the N1 nitrogen of the imidazolidine-2,4-dione ring. This substitution pattern is distinct from hydantoins bearing aryl groups at the N3 position, C5 position, or both. Pfizer patent JPS63150278A describes a series of 5-substituted imidazolidinedione derivatives as aldose reductase inhibitors useful for controlling chronic diabetic complications, wherein the N1 position may be substituted with various groups while the core hydantoin scaffold remains critical for enzyme inhibition [1]. Literature on hydantoin-based aldose reductase inhibitors demonstrates that substitution position (N1 vs. N3 vs. C5) directly influences IC50 values against purified rat lens aldose reductase, with certain N1-aryl sulfonyl hydantoins showing potent inhibition [2]. The target compound's specific 1-(4-fluorophenyl)-5-methyl substitution pattern represents a distinct vector for aldose reductase inhibitor SAR exploration compared to the more extensively studied N3-aryl or C5,C5-diaryl hydantoin inhibitors [3].

Aldose Reductase Inhibition N1-Aryl Substitution Diabetic Complications Hydantoin SAR Enzyme Inhibition

Validated Application Scenarios for 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione Based on Evidence


Extended-Duration Anticonvulsant Lead Optimization Using Para-Fluorophenyl Hydantoin Scaffold

Based on class-level evidence that para-fluorophenyl substituted hydantoins exhibit extremely long duration of action in maximal electroshock seizure assays while trading off acute potency [1], 1-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione is positioned as a suitable starting scaffold for medicinal chemistry programs targeting sustained-release anticonvulsant candidates. Researchers can leverage the validated para-fluorophenyl substitution pattern to explore structure-duration relationships, with the expectation that fluorination will extend pharmacodynamic effect relative to non-fluorinated parent hydantoins . The 5-methyl group provides an additional stereochemical dimension for enantioselective optimization of duration-potency balance [2].

Regioisomeric SAR Studies Comparing Para- vs. Ortho- vs. Meta-Fluorophenyl Hydantoins

The commercial availability of distinct fluoro-positional isomers—1-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (CAS 1008930-80-0, para), 5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione (CAS 7248-25-1, ortho), and related meta-fluoro analogs [1]—enables systematic structure-activity relationship investigations of fluorophenyl geometry on receptor binding, enzyme inhibition, or other biological endpoints. The established finding that para- and meta-fluorophenyl substitutions yield active anticonvulsant hydantoins while ortho substitution creates distinct steric environments provides a validated framework for regioisomeric comparator studies in any target class where phenyl ring orientation influences ligand-receptor interactions [2].

Chiral Hydantoin Scaffold for Stereospecific 5-HT7 Receptor Ligand Development

The 5-methyl substitution in 1-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione introduces a stereogenic center that enables chiral separation and stereospecific pharmacological evaluation. Evidence from structurally related MF-8 compounds (5-(4-fluorophenyl)-3-substituted-5-methylimidazolidine-2,4-dione derivatives) demonstrates that individual stereoisomers exhibit distinct 5-HT7 receptor binding profiles, antidepressant activity in mouse models, and differential drug-likeness parameters including permeability, metabolic stability, and safety [1]. This compound can serve as an enantiomerically resolvable starting material for developing stereospecific CNS-targeted hydantoin derivatives, with the validated para-fluorophenyl moiety providing the necessary aromatic pharmacophore element for receptor engagement .

Aldose Reductase Inhibitor SAR Exploration via N1-Aryl Substitution Vector

The 1-(4-fluorophenyl) substitution pattern of this compound positions the aryl group at the N1 nitrogen, a distinct substitution vector from the more extensively characterized N3-aryl hydantoins (e.g., iprodione-class fungicides) and C5,C5-diaryl hydantoins (e.g., phenytoin) [1]. Given the established utility of hydantoin derivatives as aldose reductase inhibitors for diabetic complication therapy, with certain N1-arylsulfonyl hydantoins achieving potent IC50 values in the sub-micromolar range , 1-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione offers a complementary N1-aryl scaffold for exploring structure-inhibition relationships against ALR2 (aldose reductase) and related oxidoreductase enzymes. Pfizer's patent coverage of 5-substituted imidazolidinediones as aldose reductase inhibitors [2] further validates the therapeutic relevance of this substitution class.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.